2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both benzylthio and thiophen-3-ylmethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of benzylthiol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and thiophen-3-ylmethyl groups can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and amine derivatives.
Substitution: The benzylthio and thiophen-3-ylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzylthio and thiophen-3-ylmethyl derivatives.
Scientific Research Applications
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The benzylthio and thiophen-3-ylmethyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(thiophen-3-ylmethyl)acetamide
- 2-(ethylthio)-N-(thiophen-3-ylmethyl)acetamide
- 2-(propylthio)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the benzylthio group, which imparts distinct electronic and steric properties compared to its methylthio, ethylthio, and propylthio analogs
Properties
IUPAC Name |
2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVEPVWBGTRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.